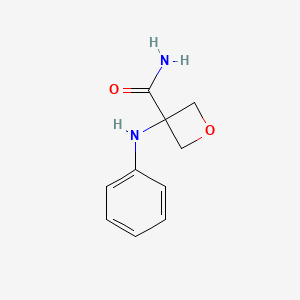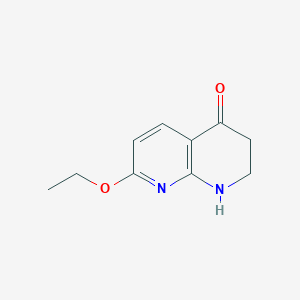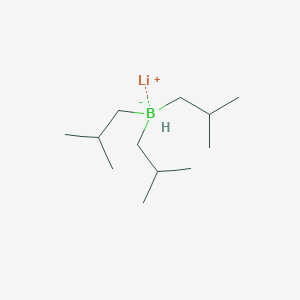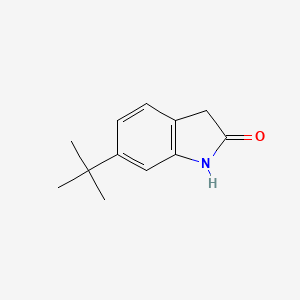
3-(Phenylamino)oxetane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylamino)oxetane-3-carboxamide is a compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a phenylamino group attached to the oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an appropriate precursor, such as an epoxide, under acidic or basic conditions . The phenylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 3-(Phenylamino)oxetane-3-carboxamide may involve the use of catalytic processes to enhance yield and selectivity. Amidation reactions, where a carboxylic acid is converted to an amide using an amine, are commonly employed . Catalysts such as carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylamino)oxetane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Phenylamino)oxetane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Phenylamino)oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Phenylamino)oxetane-3-carboxylic acid
- 3-(Phenylamino)oxetane-3-methanol
- 3-(Phenylamino)oxetane-3-thiol
Uniqueness
3-(Phenylamino)oxetane-3-carboxamide is unique due to its specific combination of an oxetane ring and a phenylamino group. This combination imparts distinct physicochemical properties, such as stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-anilinooxetane-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)10(6-14-7-10)12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,11,13) |
InChI-Schlüssel |
KFHGNYKVBNLVFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C(=O)N)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)




![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)








